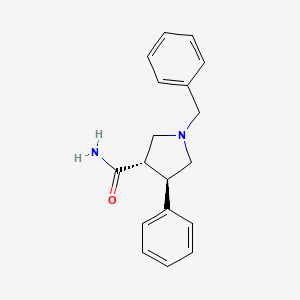
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Studies on derivatives of quinazolin-4(3H)-one have highlighted their potential in antimicrobial activities. For instance, novel derivatives synthesized through microwave irradiation have been characterized and shown to possess significant antimicrobial properties (Raval, Desai, & Desai, 2012). Furthermore, azetidinone derivatives from quinazolin-4(3H)-one have been explored, revealing good antimicrobial activity, especially those compounds bearing chloro and methoxy groups (Patel & Patel, 2011). These studies underscore the compound's utility in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
Newer quinazolin-4-one derivatives have been synthesized, exhibiting varying degrees of anti-inflammatory activity. In particular, compounds have shown significant inhibition of edema in dose-dependent studies, suggesting their potential as anti-inflammatory agents (Kumar & Rajput, 2009). Moreover, some derivatives have also displayed analgesic properties, further highlighting the therapeutic versatility of quinazolin-4(3H)-one derivatives in managing pain and inflammation (Yeşilada et al., 2004).
Anticancer Potential
The synthesis of 2-aryl quinazolin-4(3H)-ones via novel methodologies has opened pathways for evaluating these compounds as potential anticancer agents. Research indicates that some derivatives show promising anti-proliferative properties against various cancer cell lines, suggesting their utility in cancer therapy (Mulakayala et al., 2012). This highlights the compound's application in medicinal chemistry for developing new cancer treatments.
Antiparkinsonian Activity
Exploratory research into azetidinonyl/thiazolidinonyl quinazolinone derivatives has identified compounds with antiparkinsonian activity. The most notable compound in this series has been demonstrated to have significant potential as an antiparkinsonian agent, offering a new avenue for therapeutic intervention in Parkinson's disease (Kumar, Kaur, & Kumar, 2012).
Propiedades
IUPAC Name |
3-[3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-13-8-14(9-19(25)27-13)28-15-10-23(11-15)18(24)6-7-22-12-21-17-5-3-2-4-16(17)20(22)26/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQANQOWFVKXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2918792.png)
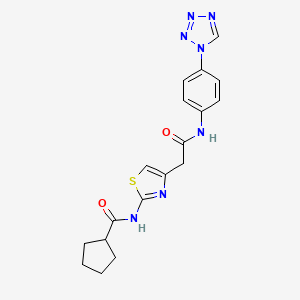
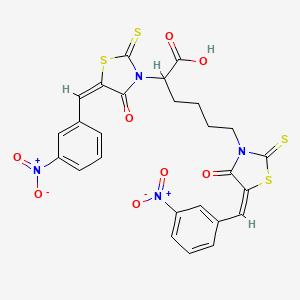

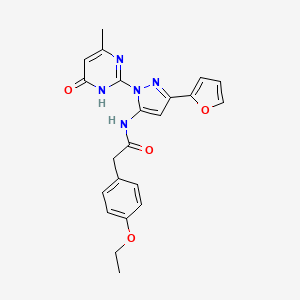


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)
![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)
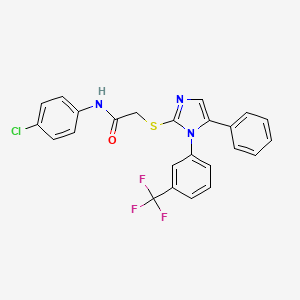
![3-[1-butyl-5-(diethylsulfamoyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2918812.png)
